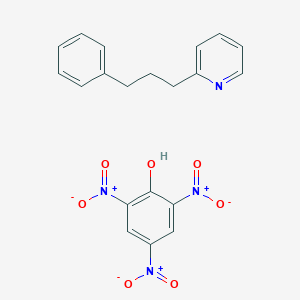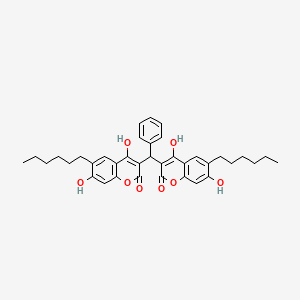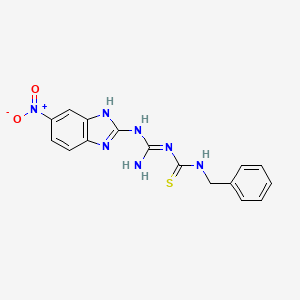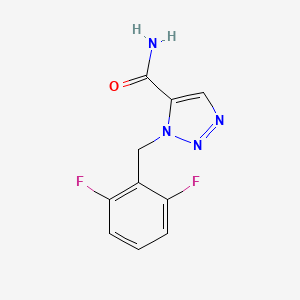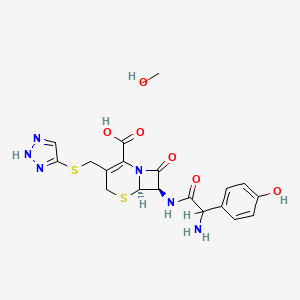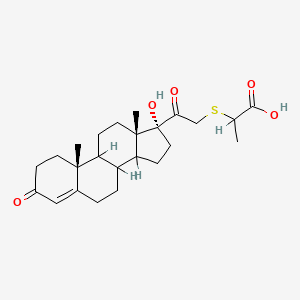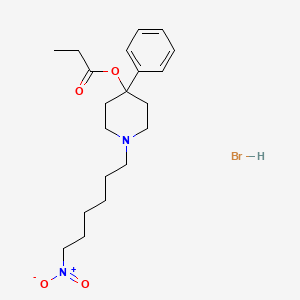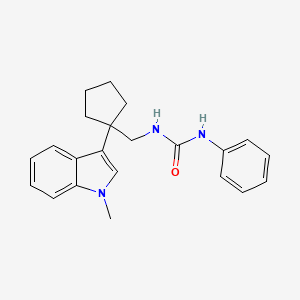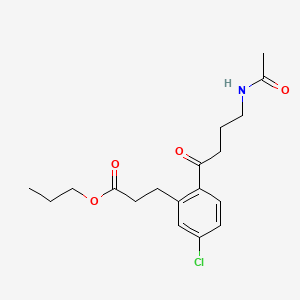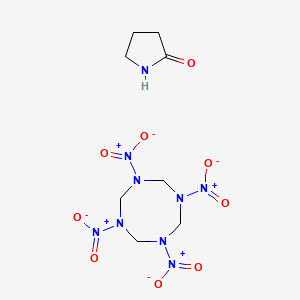
Pyrrolidin-2-one;1,3,5,7-tetranitro-1,3,5,7-tetrazocane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyrrolidin-2-one: and 1,3,5,7-tetranitro-1,3,5,7-tetrazocane are two distinct compounds with unique properties and applications.
Métodos De Preparación
Pyrrolidin-2-one: is typically synthesized by treating aqueous gamma-butyrolactone with ammonia at high temperatures (250–290°C) and pressures (0.4–1.4 MPa) over solid magnesium silicate catalysts . This reaction is carried out in a tubular reactor packed with the solid catalyst.
1,3,5,7-tetranitro-1,3,5,7-tetrazocane: is produced through a nitration process involving hexamine and nitric acid. The reaction conditions are carefully controlled to ensure the formation of the desired product while minimizing the risk of unwanted side reactions .
Análisis De Reacciones Químicas
Pyrrolidin-2-one: undergoes various chemical reactions, including:
Oxidation: Pyrrolidin-2-one can be oxidized to form carboxylic acids.
Reduction: It can be reduced to form pyrrolidine derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups into the pyrrolidin-2-one structure.
1,3,5,7-tetranitro-1,3,5,7-tetrazocane: primarily undergoes decomposition reactions due to its explosive nature. The decomposition can be triggered by heat, shock, or friction, leading to the formation of nitrogen gas and other byproducts .
Aplicaciones Científicas De Investigación
Pyrrolidin-2-one: has a wide range of applications in scientific research:
Chemistry: It is used as a versatile synthon in organic synthesis due to its rich reactivity.
Biology: Pyrrolidin-2-one derivatives are explored for their potential biological activities.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical drugs.
Industry: Pyrrolidin-2-one is used in the production of polyvinylpyrrolidone (PVP) and other polymers.
1,3,5,7-tetranitro-1,3,5,7-tetrazocane: is primarily used in:
Mecanismo De Acción
Pyrrolidin-2-one: exerts its effects through various chemical pathways, depending on the specific derivative and application. For example, in pharmaceutical applications, it may interact with specific molecular targets to exert therapeutic effects .
1,3,5,7-tetranitro-1,3,5,7-tetrazocane: decomposes rapidly upon initiation, releasing a large amount of energy in the form of heat and gas. This rapid decomposition is due to the breaking of nitrogen-nitrogen bonds in the tetrazocane ring, leading to the formation of stable nitrogen gas and other byproducts .
Comparación Con Compuestos Similares
Pyrrolidin-2-one: can be compared to other lactams, such as:
2-Pyrrolidone: Similar in structure but with different reactivity and applications.
Gamma-butyrolactone: A precursor in the synthesis of pyrrolidin-2-one.
1,3,5,7-tetranitro-1,3,5,7-tetrazocane: can be compared to other explosives, such as:
RDX (Research Department Explosive): Similar in structure but with slightly different explosive properties.
TNT (Trinitrotoluene): A widely used explosive with different chemical structure and properties.
Propiedades
Número CAS |
17415-51-9 |
|---|---|
Fórmula molecular |
C8H15N9O9 |
Peso molecular |
381.26 g/mol |
Nombre IUPAC |
pyrrolidin-2-one;1,3,5,7-tetranitro-1,3,5,7-tetrazocane |
InChI |
InChI=1S/C4H8N8O8.C4H7NO/c13-9(14)5-1-6(10(15)16)3-8(12(19)20)4-7(2-5)11(17)18;6-4-2-1-3-5-4/h1-4H2;1-3H2,(H,5,6) |
Clave InChI |
WZQTWGLRDWEDMO-UHFFFAOYSA-N |
SMILES canónico |
C1CC(=O)NC1.C1N(CN(CN(CN1[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


